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Compound of Interest

Compound Name:
2-chloro-1-(1-ethyl-1H-indol-3-

yl)ethanone

CAS No.: 38693-16-2

Cat. No.: B1621646

Get Quote

Executive Summary
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone is a functionalized indole derivative characterized

by an electrophilic

-chloroketone moiety at the C3 position and an ethyl group at the N1 position. It serves as a
high-value intermediate in the synthesis of 3-substituted indoles, including tryptamine
derivatives,

-carbolines, and kinase inhibitors (e.g., analogs of the AKT inhibitor 3-CAI). Its core utility lies in
the reactivity of the chloromethyl group, which undergoes facile nucleophilic substitution,
allowing for the rapid elaboration of complex pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10][11]
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Property Specification

Chemical Name 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Common Synonyms
1-Ethyl-3-(chloroacetyl)indole; 1-Ethyl-3-(2-

chloroacetyl)indole

CAS Number Not Widely Listed (Research Intermediate)*

Parent CAS 28755-03-5 (N-H analog: 3-Chloroacetylindole)

Precursor CAS 15477-05-1 (1-Ethylindole)

Molecular Formula

Molecular Weight 221.68 g/mol

Physical State Solid (typically off-white to pale yellow crystals)

Solubility
Soluble in DCM, CHCl

, DMSO; Insoluble in water

Reactivity Class -Haloketone (Strong Electrophile/Alkylating

Agent)

*Note: While the N-H parent and N-pentyl analogs have distinct CAS numbers in public

registries, the N-ethyl variant is often synthesized in situ or classified under general N-alkyl-3-

acylindoles in patent literature.

Synthetic Architecture
The synthesis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone relies on Friedel-Crafts

Acylation. This pathway is preferred over N-alkylation of the pre-acylated indole due to the

higher regioselectivity and cleaner workup of the 1-ethylindole precursor.

Reaction Mechanism
The reaction involves the electrophilic attack of the acylium ion (generated from chloroacetyl

chloride and a Lewis acid) at the electron-rich C3 position of the indole ring. The N-ethyl group
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increases the electron density of the indole ring (via inductive effect), potentially accelerating

the reaction compared to the N-H parent.

Synthesis Workflow Diagram
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Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target molecule.

Detailed Experimental Protocol
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations

must be performed in a fume hood.

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar

and nitrogen inlet, dissolve 1-ethylindole (10 mmol, 1.45 g) in anhydrous Dichloromethane

(DCM) (50 mL).

Acylation: Cool the solution to 0°C using an ice bath. Add Chloroacetyl chloride (12 mmol,

0.95 mL) dropwise over 10 minutes.

Catalysis: Carefully add anhydrous Aluminum Chloride (

) (15 mmol, 2.0 g) in small portions. Note: Evolution of HCl gas will occur.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor

reaction progress via TLC (Hexane:EtOAc 7:3). The product typically appears as a lower Rf

spot compared to the indole.

Workup: Pour the reaction mixture slowly onto 100 g of crushed ice/water. Extract with DCM

(3 x 30 mL).
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Purification: Wash the organic layer with saturated

(to remove acid traces) and brine. Dry over anhydrous

. Evaporate the solvent in vacuo.

Crystallization: Recrystallize the crude solid from Ethanol or MeOH to yield the pure product.

Reactivity & Functionalization
The

-chloroketone motif is a versatile "warhead" for further chemical modification. The chlorine atom
is a good leaving group, susceptible to

displacement.

Key Transformations
Amination: Reaction with primary or secondary amines yields

-amino ketones, precursors to tryptamines (via reduction).

Thiol Alkylation: Reaction with thiols generates sulfide derivatives.

Reduction: The ketone can be reduced to an alcohol (using

) or completely to the methylene group (using

or Wolff-Kishner conditions) to form alkyl-indoles.

Divergent Synthesis Diagram
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Figure 2: Divergent synthetic pathways utilizing the electrophilic chloroketone core.

Application in Drug Design
The 1-ethyl-3-chloroacetylindole scaffold is chemically significant in two primary domains:

Kinase Inhibition: Analogs of 3-CAI (3-chloroacetylindole) have demonstrated activity as

allosteric AKT inhibitors [1].[1] The N-ethyl substitution increases lipophilicity (

), potentially enhancing membrane permeability compared to the N-H parent.

Tryptamine Synthesis: It is a direct precursor to N,N-disubstituted-1-ethyltryptamines. By

reacting with an amine (e.g., pyrrolidine, dimethylamine) followed by reduction of the ketone

(using

), researchers can access a library of 1-ethyltryptamines for receptor binding studies.

Safety & Handling (E-E-A-T)
Lachrymator Hazard: Like most

-haloketones, this compound is likely a potent lachrymator (tear gas agent) and skin
sensitizer.
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Containment: Handle only in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium

hydroxide to hydrolyze the alkylating chloroacetyl group before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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